molecular formula C11H24O2Si B13774217 (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL

(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL

Cat. No.: B13774217
M. Wt: 216.39 g/mol
InChI Key: XPMXAAGISRJZIU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. For instance, a common method involves reacting 4-pentyn-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole in a solvent like dichloromethane. The reaction is allowed to proceed at room temperature for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL exerts its effects is primarily through its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: These compounds also serve as protecting groups for alcohols but are less bulky than tert-butyldimethylsilyl ethers.

    Triisopropylsilyl ethers: These are more sterically hindered than tert-butyldimethylsilyl ethers, providing greater protection but requiring harsher conditions for removal.

Uniqueness

(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is unique due to its balance of steric hindrance and ease of removal. The tert-butyl group provides sufficient bulk to protect the hydroxyl group effectively, while the dimethylsilyl group allows for relatively mild deprotection conditions.

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-7,12H,8-10H2,1-5H3/b7-6+

InChI Key

XPMXAAGISRJZIU-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC/C=C/CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.